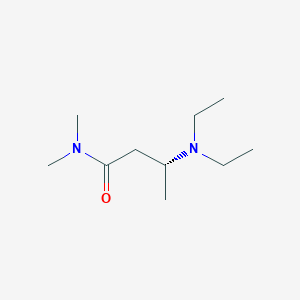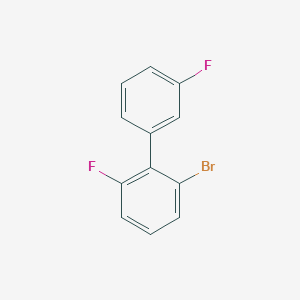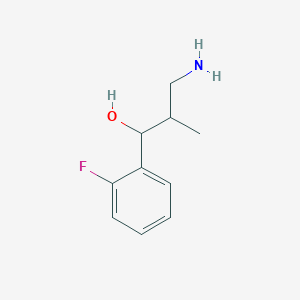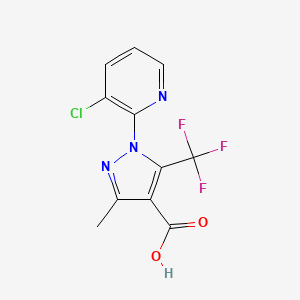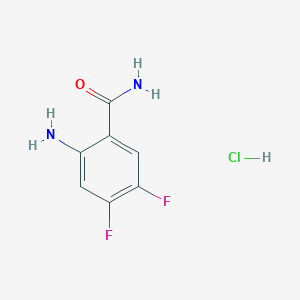amino)acetate](/img/structure/B13205557.png)
Chloromethyl2-([(tert-butoxy)carbonyl](methyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl2-((tert-butoxy)carbonylamino)acetate is a chemical compound with the molecular formula C8H14ClNO4 and a molecular weight of 223.66 g/mol . It is commonly used in organic synthesis, particularly in the protection of amines. The compound is known for its stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl2-((tert-butoxy)carbonylamino)acetate typically involves the protection of amines using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C or using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution .
Industrial Production Methods
Industrial production methods for Chloromethyl2-((tert-butoxy)carbonylamino)acetate involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Chloromethyl2-((tert-butoxy)carbonylamino)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Chloromethyl2-((tert-butoxy)carbonylamino)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Chloromethyl2-((tert-butoxy)carbonylamino)acetate involves the protection of amines through the formation of a stable carbamate linkage. The tert-butoxycarbonyl group is added to the amine, preventing unwanted reactions during subsequent synthetic steps. The protected amine can later be deprotected under acidic conditions, regenerating the free amine for further reactions .
類似化合物との比較
Chloromethyl2-((tert-butoxy)carbonylamino)acetate is unique due to its stability and versatility in protecting amines. Similar compounds include:
Chloromethyl2-((tert-butoxy)carbonylamino)propionate: Similar structure but with a propionate group instead of acetate.
Chloromethyl2-((tert-butoxy)carbonylamino)butyrate: Contains a butyrate group, offering different reactivity and properties.
Chloromethyl2-((tert-butoxy)carbonylamino)valerate: Features a valerate group, used in specific synthetic applications.
These compounds share similar protective functions but differ in their reactivity and applications based on the nature of the ester group.
特性
分子式 |
C9H16ClNO4 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
chloromethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11(4)5-7(12)14-6-10/h5-6H2,1-4H3 |
InChIキー |
BPZZHPHSYBNJQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
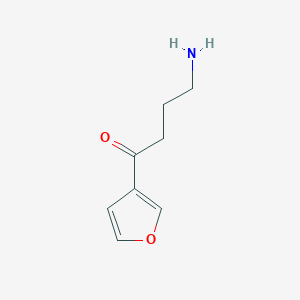

![Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13205486.png)

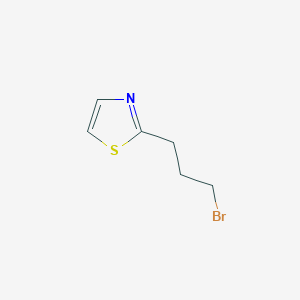
![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)
